Technical Whitepaper: 2-Chloro-4-nitrophenyl-β-cellotetraoside as a Precision Probe for Cellulolytic Activity
Technical Whitepaper: 2-Chloro-4-nitrophenyl-β-cellotetraoside as a Precision Probe for Cellulolytic Activity
The following technical guide details the structural properties, mechanistic utility, and experimental protocols for 2-Chloro-4-nitrophenyl-β-cellotetraoside (CNP-G4) . This document is designed for researchers optimizing cellulolytic assays for drug discovery, biomass conversion, and enzyme kinetics.[1]
[1]
Executive Summary
In the quantification of endo-1,4-β-glucanase (cellulase) activity, sensitivity and pH compatibility are paramount.[1] 2-Chloro-4-nitrophenyl-β-cellotetraoside (CNP-G4) represents a significant evolution over traditional p-nitrophenyl (pNP) substrates.[1] By introducing a chlorine substituent at the ortho position of the phenolic ring, the pKa of the leaving group is lowered from ~7.1 to ~5.5. This physicochemical alteration allows for the rapid release of the chromophore under acidic conditions typical of fungal cellulase activity, often enabling continuous spectrophotometric monitoring without the immediate need for alkaline stopping reagents.
Chemical Identity & Structural Analysis
CNP-G4 is a synthetic cellooligosaccharide derivative.[1] It consists of four D-glucose units linked via
Physicochemical Properties
| Property | Specification |
| Systematic Name | 2-Chloro-4-nitrophenyl-β-D-cellotetraoside |
| Abbreviation | CNP-G4 (or O-CPNPG4) |
| Molecular Formula | |
| Molecular Weight | 822.12 Da |
| Aglycone | 2-Chloro-4-nitrophenol (CNP) |
| Solubility | Soluble in water; stock solutions often prepared in 10% DMSO/Water |
| 405 nm (pH > 6.[1][2]0) | |
| Extinction Coefficient ( | ~14,580 |
| pKa (Aglycone) | ~5.5 (vs. 7.1 for p-nitrophenol) |
Structural Diagram
The molecule comprises a non-reducing glucosyl end and a reducing end capped with the 2-chloro-4-nitrophenyl group.[1] The chlorine atom exerts an electron-withdrawing inductive effect, stabilizing the phenolate anion and lowering the pKa.[1]
Mechanistic Principles
The utility of CNP-G4 relies on a Coupled Enzymatic Assay .[1] Endo-cellulases generally do not cleave the terminal glycosidic bond directly.[1] Instead, they cleave internal
-
Primary Hydrolysis: The endo-cellulase cleaves the tetrasaccharide (G4) into smaller fragments (e.g., Cellobiose [G2] and Cellobiose-CNP [G2-CNP]).[1]
-
Secondary Hydrolysis: An ancillary enzyme,
-Glucosidase (added in excess to the reaction mixture), rapidly hydrolyzes the terminal glycosidic bond of the CNP-labeled fragment.[1] -
Signal Generation: This releases free 2-Chloro-4-nitrophenol , which ionizes to form a yellow phenolate anion.[1]
Reaction Pathway Visualization
Figure 1: The coupled enzymatic hydrolysis pathway of CNP-G4.[1] Endo-cellulase cleaves the chain, and ancillary
Experimental Protocols
This protocol describes a "Stop-and-Read" assay, which is the most robust method for determining absolute activity.[1]
Reagent Preparation
-
Stock Substrate Solution (10 mM): Dissolve 8.2 mg of CNP-G4 in 1.0 mL of 10% DMSO/Water. Store at -20°C.
-
Assay Buffer: 100 mM Sodium Acetate, pH 4.5 (or pH optimized for your specific cellulase).
-
Ancillary Enzyme Solution:
-Glucosidase (e.g., from Aspergillus niger or Thermotoga maritima), diluted to 2 U/mL in Assay Buffer.[1] Ensure this enzyme is free of endo-cellulase activity.[1] -
Stop Solution: 2% (w/v) Tris base (pH ~10). This shifts the pH well above the pKa (5.5), ensuring 100% ionization of the CNP group for maximum sensitivity.[1]
Assay Workflow
| Step | Action | Critical Note |
| 1. Pre-incubation | Mix 50 µL Substrate Stock + 50 µL Ancillary Enzyme in a microfuge tube. Equilibrate to reaction temp (e.g., 40°C). | The ancillary enzyme must be in excess to ensure the rate-limiting step is the endo-cellulase activity.[1] |
| 2. Initiation | Add 50 µL Endo-Cellulase Sample . Mix immediately. | Start timer. |
| 3. Incubation | Incubate at 40°C for exactly 10 minutes . | Keep temperature constant. |
| 4. Termination | Add 1.0 mL Stop Solution (Tris 2%). Vortex. | The color will instantly turn yellow. |
| 5. Measurement | Transfer 200 µL to a microplate or use a cuvette. Read Absorbance at 405 nm .[1][3] | Use a blank containing buffer instead of enzyme.[1] |
Self-Validation (Control)
To ensure the signal is due to endo-cellulase and not background hydrolysis:
-
Substrate Blank: Substrate + Ancillary Enzyme + Buffer (No Endo-cellulase).[1] Absorbance should be near zero.[1]
-
Enzyme Blank: Endo-cellulase + Buffer (No Substrate).[1]
Kinetic Analysis & Data Interpretation
Calculate the enzyme activity (Units/mL) using the Beer-Lambert Law.[1] One Unit (U) is defined as the amount of enzyme releasing 1 µmol of CNP per minute.[1]
[1]- : Absorbance (Sample) - Absorbance (Blank)[1]
- : Total assay volume (mL) (e.g., 1.15 mL)
- : Dilution factor of the enzyme
-
: Extinction coefficient of 2-chloro-4-nitrophenol (
or )[1][4] - : Volume of enzyme added (mL) (e.g., 0.05 mL)
- : Incubation time (minutes)
Why "2-Chloro" Matters
The lower pKa of the 2-chloro substituted phenol allows for continuous assays at pH 6.0 without a stop solution.[1] At pH 6.0, CNP is largely ionized (
References
-
Megazyme. 2-Chloro-4-nitrophenyl-β-cellotetraoside Data Sheet (O-CPNPG4). Retrieved from .[1]
-
Abcam. 2-Chloro-4-nitrophenyl-beta-D-lactoside (CAS 120583-41-7) Product Information.[1] Retrieved from .[1]
-
Arora, P. K., et al. (2014). A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway.[1] Applied and Environmental Microbiology.[1] Retrieved from .[1] (Source for Extinction Coefficient).[1][3][4]
-
Sigma-Aldrich. 2-Chloro-4-nitrophenyl-β-D-maltotrioside Product Specification. Retrieved from .[1]
Sources
- 1. 2-Chloro-4-nitrophenyl-Beta-D-lactoside (CAS 120583-41-7) | Abcam [abcam.com]
- 2. Colourimetric Oligosaccharides : Megazyme [support.megazyme.com]
- 3. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]
- 4. A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway in Rhodococcus imtechensis RKJ300 - PMC [pmc.ncbi.nlm.nih.gov]
